molecular formula C8H6BrNO3 B2667456 2-(2-Bromo-6-nitrophenyl)acetaldehyde CAS No. 85355-50-6

2-(2-Bromo-6-nitrophenyl)acetaldehyde

Cat. No. B2667456
CAS RN: 85355-50-6
M. Wt: 244.044
InChI Key: OOKCQYFQNZMYAK-UHFFFAOYSA-N
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Description

2-(2-Bromo-6-nitrophenyl)acetaldehyde is a chemical compound with the molecular formula C8H6BrNO3 . It has a molecular weight of 244.04 . This compound is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of 2-(2-Bromo-6-nitrophenyl)acetaldehyde consists of 8 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 3 oxygen atoms . Unfortunately, the specific 3D structure or the InChI Key of this compound is not provided in the search results.

Scientific Research Applications

Synthesis of Complex Molecules

  • Synthesis of Disaccharides : Research has demonstrated the synthesis of complex sugars using acetalation processes. For example, the acetalation of o-nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside with p-methoxybenzaldehyde-zinc chloride complex has been shown to afford derivatives useful in constructing disaccharide structures (Matta, Rana, & Abbas, 1984).

  • Cinnamaldehydes Synthesis : An efficient palladium-catalyzed synthesis method has been developed for creating cinnamaldehydes from acrolein diethyl acetal and aryl iodides and bromides, showcasing the utility of such compounds in constructing valuable chemical entities (Battistuzzi, Cacchi, & Fabrizi, 2003).

Catalysis and Organic Transformations

  • Organocatalytic Asymmetric Michael Addition : The organocatalytic asymmetric Michael addition of aldehydes to beta-nitroacroleine dimethyl acetal, using chiral beta-amino alcohols as catalysts, highlights the role of nitroaldehyde derivatives in facilitating highly selective organic transformations (Reyes, Vicario, Badía, & Carrillo, 2006).

  • Enantioselective Synthesis : The catalytic synthesis of 2-bromo-2-nitroalkan-1-ols through a Henry reaction, using copper(ii) acetate and camphor-derived amino pyridine ligands, demonstrates the importance of bromo-nitro aldehyde derivatives in enantioselective synthesis (Blay, Hernandez‐Olmos, & Pedro, 2008).

Photolabile Protecting Groups

  • Photolabile Protection for Ketones and Aldehydes : The use of bis(o-nitrophenyl)ethanediol as a photolabile protecting group for ketones and aldehydes, which can be deprotected under neutral conditions by irradiation, showcases the utility of nitrophenyl-based compounds in protecting group strategies (Blanc & Bochet, 2003).

Safety and Hazards

The safety information for 2-(2-Bromo-6-nitrophenyl)acetaldehyde indicates that it has hazard statements H302-H315-H319-H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The compound should be handled with care, avoiding ingestion, inhalation, and contact with skin and eyes .

properties

IUPAC Name

2-(2-bromo-6-nitrophenyl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO3/c9-7-2-1-3-8(10(12)13)6(7)4-5-11/h1-3,5H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKCQYFQNZMYAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)CC=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromo-6-nitrophenyl)acetaldehyde

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